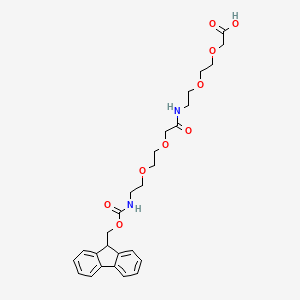

Fmoc-AEEA-AEEA

説明

Evolution of Spacer Molecules in Biomolecular Constructs

The concept of using spacer molecules to connect bioactive components has evolved significantly over the decades. Early bioconjugation efforts often employed simple, rigid hydrocarbon chains or aromatic groups. While effective for basic crosslinking, these first-generation linkers often led to challenges such as steric hindrance, poor solubility of the conjugate, and potential aggregation.

The Role of Polyethylene (B3416737) Glycol (PEG) and PEG-like Linkers in Enhancing Biomolecule Properties

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–). chempep.com The introduction of PEG and PEG-like linkers in the 1970s was a watershed moment in bioconjugation. chempep.com This process, often termed "PEGylation," involves attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs. nih.gov

The unique properties of PEG make it exceptionally valuable:

Reduced Immunogenicity: The flexible PEG chain creates a hydration shell around the biomolecule, masking it from the host's immune system and reducing the likelihood of an unwanted immune response. chempep.comnih.gov

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which slows its clearance by the kidneys. nih.gov This extends the circulation half-life of therapeutic agents, allowing for less frequent dosing.

Increased Stability: The PEG chain can protect the attached biomolecule from enzymatic degradation. nih.govcreative-biolabs.com

Short, defined-length PEG-like linkers, such as those based on aminoethoxyethoxyacetic acid (AEEA), offer these advantages in a more controlled manner than traditional, polydisperse PEG polymers. chempep.comchempep.com These monodisperse spacers provide precise length and structure, which is crucial for optimizing the performance of complex molecules like antibody-drug conjugates (ADCs) and diagnostic probes. creative-biolabs.comchempep.com

Overview of Fmoc-Protected Amino Acid Derivatives in Modern Synthesis

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on a strategy of "orthogonal" protecting groups. iris-biotech.depeptide.com This means that different protective groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of this strategy. embrapa.brd-nb.info

The Fmoc group is used to temporarily protect the primary alpha-amino group of an amino acid. iris-biotech.deembrapa.br Its key feature is its lability to bases, typically a solution of piperidine (B6355638). iris-biotech.de During SPPS, a peptide chain is built step-by-step on a solid support. embrapa.br In each cycle, the Fmoc group of the last added amino acid is removed with a base, exposing a new amino group ready to be coupled with the next Fmoc-protected amino acid. embrapa.br Side-chain functional groups on the amino acids are protected with acid-labile groups (like tert-butyl, tBu), which remain intact during the base-mediated Fmoc removal. iris-biotech.de This orthogonal Fmoc/tBu strategy allows for the precise and efficient assembly of complex peptide sequences. iris-biotech.denih.gov At the end of the synthesis, the final peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid like trifluoroacetic acid (TFA). chempep.comiris-biotech.de

Contextualizing Fmoc-AEEA-AEEA within Contemporary Biomolecular Design

This compound is a chemical reagent that perfectly embodies the convergence of the principles discussed above. It is a heterobifunctional molecule that integrates:

An Fmoc protecting group at one end.

A hydrophilic spacer composed of two repeating aminoethoxyethoxyacetic acid (AEEA) units. chempep.com

A terminal carboxylic acid group at the other end. chempep.comnih.gov

This structure makes it an exceptionally versatile tool in modern biomolecular design. The Fmoc group allows it to be seamlessly incorporated into standard Fmoc-based SPPS protocols, enabling its precise placement within a peptide sequence or at its terminus. chempep.comgoogle.com The double AEEA segment acts as a flexible, hydrophilic, PEG-like spacer, conferring the benefits of enhanced solubility and reduced aggregation to the final molecule. chempep.com The terminal carboxylic acid provides a reactive handle for conjugation to other molecules, such as primary amines, through the formation of a stable amide bond. chemicalbook.com

This compound is frequently used to bridge peptides to other entities, including other peptides, drug molecules (as in ADCs or PROTACs), or fluorescent labels. broadpharm.com The use of a dimer of the AEEA linker is notably found in the structure of successful therapeutic peptides like Semaglutide (B3030467) and Tirzepatide, highlighting its importance in modern drug development. bapeks.com It represents a sophisticated evolution from simple spacers, providing chemists with a tool to rationally design and synthesize complex biomolecular constructs with finely tuned properties.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | nih.gov, |

| Molecular Formula | C27H34N2O9 | nih.gov, azvlzpharma.com, |

| Molecular Weight | 530.6 g/mol | nih.gov, |

| CAS Number | 560088-89-3 | nih.gov, cymitquimica.com |

| Purity | Typically ≥97% or >99% (HPLC) | azvlzpharma.com, cymitquimica.com, |

| Appearance | White solid / Crystalline Powder | chemicalbook.com |

| Storage | Store at -20 °C or 2-8°C | chemicalbook.com, |

Structure

2D Structure

特性

IUPAC Name |

2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGYEMUUDYFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Fmoc Aeea Aeea in Peptide and Biopolymer Engineering

Enhancement of Peptide Solubility and Stability

The physicochemical properties of peptides can often hinder their synthesis and therapeutic efficacy. Fmoc-AEEA-AEEA provides a solution to some of these challenges.

During solid-phase peptide synthesis (SPPS), the growing peptide chain can sometimes aggregate, leading to incomplete reactions and low yields. peptide.com This is particularly true for hydrophobic peptide sequences. peptide.com The incorporation of hydrophilic linkers, such as the AEEA portion of this compound, can significantly mitigate these issues. mpg.depnabio.com The polyethylene (B3416737) glycol (PEG)-like nature of the AEEA linker enhances the solubility of the peptide in the synthesis solvents, which helps to prevent the self-association of peptide chains through hydrogen bonding. chempep.compeptide.comiris-biotech.delifetein.com This improved solvation allows for more efficient coupling of amino acids and deprotection steps, ultimately leading to higher purity and yield of the final peptide product. iris-biotech.deacs.org The hydrophilic character of linkers like AEEA can also aid in the purification of the final peptide by improving its solubility in aqueous solutions used for chromatography. genscript.comfcad.com

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. biorxiv.org The strategic incorporation of linkers like this compound can enhance the proteolytic stability of peptides. bapeks.com When used to attach a fatty acid moiety to a peptide, the resulting lipopeptide can bind to serum albumin. researchgate.net This binding sterically hinders the approach of proteolytic enzymes, thereby protecting the peptide from degradation and extending its circulation time. researchgate.netproteopedia.orgnih.gov This mechanism is a key strategy in the design of long-acting peptide therapeutics. bapeks.com

Role of Hydrophilic Linkers in Overcoming Solubility Challenges in Peptide Synthesis

Design and Synthesis of Therapeutic Peptides and Analogs

This compound is a cornerstone in the development of a new generation of peptide drugs with improved therapeutic profiles.

The utility of this compound is exemplified in the structures of the highly successful GLP-1 receptor agonists, semaglutide (B3030467) and tirzepatide, which are used in the management of type 2 diabetes and obesity. bapeks.comresearchgate.net

Semaglutide: In semaglutide, a C18 fatty diacid is attached to the lysine (B10760008) at position 26 of the peptide backbone via a hydrophilic linker that includes AEEA units. researchgate.netnih.gov This modification facilitates strong binding to albumin, which is a key factor in its extended half-life of approximately 7 days, allowing for once-weekly administration. researchgate.net

Tirzepatide: Tirzepatide, a dual agonist for both the GLP-1 and GIP receptors, also incorporates a C20 fatty diacid moiety. nih.gov This fatty acid is connected to the lysine at position 20 through a hydrophilic linker composed of a γ-glutamic acid and two AEEA units. biochempeg.comnih.gov This structural feature enables reversible binding to serum albumin, contributing to a pharmacokinetic profile that supports once-weekly dosing. nih.gov

| Drug | Linker Composition | Fatty Acid Moiety | Point of Attachment | Resulting Half-Life |

| Semaglutide | γ-Glutamic acid and two AEEA units | C18 diacid | Lysine-26 | ~7 days researchgate.net |

| Tirzepatide | γ-Glutamic acid and two AEEA units | C20 diacid | Lysine-20 | ~5 days biochempeg.comresearchgate.net |

The incorporation of the this compound linker and a fatty acid has a profound impact on the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of peptide therapeutics. biorxiv.orgnih.gov

Applications in Glucagon-Like Peptide 1 (GLP-1) Receptor Agonists (e.g., Semaglutide, Tirzepatide)

Bioconjugation Strategies for Advanced Molecular Constructs

The hydrophilic and flexible nature of the AEEA-AEEA linker is instrumental in the design and synthesis of advanced molecular constructs for therapeutic and diagnostic purposes. The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. google.commdpi.com

Development of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that utilize a peptide to selectively deliver a potent cytotoxic agent to diseased cells, particularly cancer cells. rsc.org The linker connecting the peptide and the drug is a critical component that influences the PDC's stability, solubility, and drug-release characteristics. rsc.orgscispace.com

Table 1: Examples of this compound in the Development of Peptide-Drug Conjugates

| Application | Role of this compound | Research Finding |

|---|---|---|

| Long-acting peptide drugs (e.g., Semaglutide, Tirzepatide) | Acylation of Lysine side-chain | Increases clearance time and protease resistance of peptides in vivo. bapeks.combapeks.com |

| General PDC construction | Hydrophilic linker | Enhances solubility and stability of the conjugate. sinopeg.com |

| Targeted drug delivery | Spacer component | Optimizes pharmacokinetic properties and therapeutic effects. sinopeg.com |

Construction of Antibody-Drug Conjugates (ADCs)

Similar to PDCs, antibody-drug conjugates (ADCs) are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule drug. fujifilm.com The linker in an ADC plays a pivotal role in its efficacy and safety. fujifilm.com AEEA-AEEA is utilized as a non-cleavable linker in the synthesis of ADCs. broadpharm.comchemsrc.com

The use of a hydrophilic linker like AEEA-AEEA can help to mitigate the aggregation often associated with ADCs, which can be a significant manufacturing and safety concern. echemi.com The this compound building block can be incorporated during the synthesis of the linker-payload portion of the ADC, which is then conjugated to the antibody. echemi.comapnbiotech.com This approach allows for the creation of more homogeneous and soluble ADCs with potentially improved therapeutic windows.

Integration into Targeted Drug Delivery Systems

Beyond PDCs and ADCs, this compound is a versatile component in the broader field of targeted drug delivery. gentolexgroup.comchemimpex.comchemimpex.com Its properties are leveraged to create sophisticated delivery vehicles that can enhance the therapeutic index of various drugs. sinopeg.com

Peptide Nucleic Acid (PNA) and Oligonucleotide Conjugates

Peptide nucleic acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, which gives them unique hybridization properties and resistance to enzymatic degradation. umich.edunih.gov However, the neutral backbone can also lead to poor aqueous solubility, limiting their applications. biosearchtech.com The this compound linker is instrumental in overcoming these limitations and in constructing advanced PNA-based bioconjugates.

Enhancing Solubility and Hybridization Properties of PNA

The incorporation of AEEA linkers is a well-established strategy to increase the solubility of PNA oligomers. biosearchtech.compnabio.combiosearchtech.com The hydrophilic ethylene (B1197577) glycol-like structure of AEEA helps to disrupt the aggregation of PNA strands, which is particularly problematic for purine-rich sequences. biosearchtech.com The introduction of one or more AEEA units, often at the N-terminus or within the PNA sequence, significantly improves their handling and performance in aqueous buffers. biosearchtech.combiosearchtech.com

Beyond solubility, the flexibility of the AEEA spacer can also influence the hybridization properties of PNAs. By acting as a flexible hinge, it can facilitate the proper orientation of the PNA strand for binding to its complementary DNA or RNA target. researchgate.net

Use as Spacers in Bis-PNAs and PNA-Peptide Chimeras

This compound and its shorter counterpart, Fmoc-AEEA, are frequently used as spacers in the synthesis of more complex PNA constructs, such as bis-PNAs and PNA-peptide chimeras. umich.eduresearchgate.netacs.org

Bis-PNAs: These constructs consist of two PNA oligomers connected by a flexible linker. umich.eduacs.org The AEEA linker allows the two PNA arms to adopt a conformation that enables them to invade double-stranded DNA and form highly stable triplex structures. umich.edubiosearchtech.com This property is valuable for applications in antigene therapy and diagnostics. The synthesis of such molecules is facilitated by the use of Fmoc-AEEA-OH during automated solid-phase synthesis. acs.org

PNA-Peptide Chimeras: In these chimeras, a PNA oligomer is conjugated to a peptide that can impart additional functionalities, such as cell penetration or nuclear localization. nih.govnih.govsnmjournals.org The AEEA linker serves as a spacer to separate the PNA and peptide domains, ensuring that each component can function independently without steric hindrance. nih.govnih.govresearchgate.net For example, in the development of fluorescent PNA chimeras for imaging mRNA, AEEA linkers were used to separate the targeting peptide and the fluorophore from the PNA sequence. nih.gov Similarly, in the creation of PNA-peptide chimeras for inhibiting HIV-1 trans-activation, an Fmoc-AEEA spacer was coupled between the PNA and peptide moieties. nih.govresearchgate.net

Table 2: Applications of this compound in PNA and Oligonucleotide Conjugates

| Application | Role of this compound | Research Finding |

|---|---|---|

| PNA Solubility Enhancement | Hydrophilic spacer | Introduction of 2-3 AEEA linkers improves the low aqueous solubility of PNA oligomers. biosearchtech.com |

| Bis-PNA Construction | Flexible linker | Connects two PNA oligomers, enabling the formation of stable triplexes with double-stranded DNA. umich.edubiosearchtech.comacs.org |

| PNA-Peptide Chimeras | Spacer | Separates PNA and peptide domains to maintain their individual functions. nih.govnih.govresearchgate.net |

| Fluorescent PNA Probes | Spacer | Separates the bulky fluorescent dye from the PNA sequence to avoid interference with hybridization. nih.gov |

Development of PNA-Based Imaging Probes

The chemical compound this compound provides a pre-formed, elongated, and hydrophilic spacer arm, derived from the monomer Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), which is integral to the development of advanced Peptide Nucleic Acid (PNA)-based imaging probes. mdpi.com PNA, a synthetic DNA mimic with a neutral peptide-like backbone, offers high binding affinity and specificity to target DNA and RNA sequences, along with exceptional biological stability, making it an ideal candidate for imaging applications. researchgate.netnih.gov However, the effective delivery and function of PNA probes often require their conjugation to reporter molecules (like fluorophores or radiometal chelators) and targeting moieties. The AEEA linker plays a critical role in this molecular architecture. pnabio.combiologica.co.jp

Research has demonstrated the utility of AEEA linkers in various sophisticated imaging probe designs. For instance, in the development of agents for imaging mutant KRAS mRNA in pancreatic cancer, a double AEEA linker (AEEA2) was incorporated between the PNA sequence and a dendrimeric structure carrying multiple DOTA chelators for radionuclides like ¹¹¹In. nih.gov This design, synthesized using Fmoc-AEEA monomers, aimed to amplify the imaging signal by increasing the number of metal ions per probe. The study found that scintigraphic tumor/muscle image intensity ratios increased with the number of chelators, demonstrating the effectiveness of this amplification strategy without compromising the probe's targeting ability. nih.gov The AEEA spacer ensures that the large dendritic cargo does not interfere with PNA hybridization or the function of the targeting peptide. nih.govacs.org

Similarly, fluorescent probes for imaging monoamine oxidase A (MAOA) mRNA in neuronal cells have been constructed using an AEEA linker to connect the PNA sequence to a cysteine residue, which is then labeled with a fluorophore like AlexaFluor488. nih.gov In these chimeras, an additional AEEA linker was also used to space the PNA from a targeting peptide that facilitates receptor-mediated uptake into neuronal cells. nih.gov The strategic placement of these linkers is a key aspect of the probe's modular design, allowing for the combination of different functional units without significant mutual interference. acs.org

The table below summarizes selected examples of PNA-based imaging probes incorporating AEEA linkers, highlighting their structure and research findings.

| Probe Type | PNA Target | Linker Structure | Reporter/Functional Moiety | Key Finding | Reference(s) |

| Scintigraphic Probe | Mutant KRAS mRNA | AEEA2 | Dendrimer of DOTA chelators for ¹¹¹In | Signal amplification achieved; tumor/muscle ratio increased with the number of chelators. | nih.gov |

| PET Probe | Mutant KRAS mRNA | AEEA | DOTA chelator for ⁶⁴Cu | Enabled PET imaging with single-base mismatch precision in xenografts. | nih.gov |

| Fluorescent Probe | MAOA mRNA | AEEA | AlexaFluor488 | Successful delivery to neuroblastoma cells and visualization of target mRNA. | nih.gov |

| Pretargeting Probe | HER2 | AEEA | DOTA chelator for ¹⁷⁷Lu | The AEEA linker was part of the probe structure, which showed efficient tumor targeting. | acs.orgmdpi.com |

Functionalization of Nanomaterials with PNA-AEEA-AEEA Conjugates

The conjugation of Peptide Nucleic Acids (PNA) to nanomaterials represents a significant advancement in diagnostics, biosensing, and theranostics. The resulting PNA-functionalized nanoparticles combine the sequence-specific binding of PNA with the unique physical and chemical properties of the nanomaterial core, such as the magnetic properties of iron oxide or the plasmonic properties of gold. rsc.orgfrontiersin.org The use of this compound as a linker is a key strategy in the successful creation of these hybrid nanomaterials.

Functionalizing nanoparticles with PNA can be challenging due to the neutral polyamide backbone of PNA, which can lead to nonspecific adsorption onto the nanoparticle surface. frontiersin.org The incorporation of a hydrophilic and flexible linker like the AEEA-AEEA spacer helps to overcome these issues. It provides a defined point of attachment and extends the PNA strand away from the nanoparticle surface, making it more accessible for hybridization with target DNA or RNA. frontiersin.orgnih.gov This spatial separation is critical for maintaining the PNA's biological activity. frontiersin.org

One area of application is in the development of new MRI contrast agents and hyperthermia promoters. Superparamagnetic iron oxide nanoparticles (SPIONs) have been covalently functionalized with PNA oligomers. rsc.org While this specific study used a different conjugation strategy, the principle of using linkers to attach PNA to a nanoparticle surface is well-established. The AEEA linker's properties are ideal for such applications, ensuring the water solubility of the final SPION-PNA conjugate and the bioavailability of the PNA strand. rsc.org

In another example, zeolite nanoparticles have been functionalized with PNA for cellular delivery and bioimaging. nih.gov In this work, PNA probes containing a double AEEA spacer (H-(AEEA)2-CTTTCCTTCACTGTT-NH2) were covalently attached to the surface of zeolite L nanoparticles. The study confirmed that the PNA retained its DNA/RNA-binding capabilities after being attached to the nanoparticles and that the functionalized zeolites were rapidly taken up by HeLa cells without significant toxicity. nih.gov This demonstrates the AEEA linker's effectiveness in creating stable and functional PNA-nanoparticle systems for intracellular applications.

The functionalization of gold nanoparticles (AuNPs) with PNA has also been explored for applications in biosensing and the controlled capture and release of nucleic acids. frontiersin.org Methodologies have been developed to immobilize PNA strands onto AuNPs, often requiring strategies to prevent nonspecific adsorption and improve stability. frontiersin.org The use of hydrophilic linkers like AEEA is a common strategy to improve the solubility and performance of such conjugates. pnabio.comfrontiersin.org

The table below details examples of nanomaterials functionalized with PNA where AEEA linkers play a crucial role.

| Nanomaterial | PNA Conjugate Details | Linker Role | Application | Key Finding | Reference(s) |

| Zeolite L Nanoparticles | PNA with (AEEA)2 spacer | Covalent attachment, spacing from surface, solubility | Bioimaging, cellular delivery | PNA retained binding activity; rapid uptake into HeLa cells was observed. | nih.gov |

| Mesoporous Silica Nanoparticles (MSNP) | Antisense PNA conjugated to MSNP surface | Covalent attachment for intracellular delivery | Gene silencing (Bcl-2) | Redox-triggered release of PNA inside cells led to effective gene silencing. | nih.gov |

| Gold Nanoparticles (AuNP) | PNA with various linkers | Overcoming nonspecific adsorption, enabling hybridization | Biosensing, catch-and-release of nucleic acids | Specific conjugation methods are needed for stable PNA-AuNP systems. | frontiersin.org |

| Superparamagnetic Iron Oxide Nanoparticles (SPION) | PNA oligomers | Covalent attachment, water solubility | MRI contrast agent, hyperthermia, PNA carrier | Resulting hybrid nanomaterial was water-soluble and maintained magnetic properties. | rsc.org |

Advanced Research Directions and Emerging Applications

Fmoc-AEEA-AEEA in Advanced Materials Science

In the realm of materials science, this compound is a key component in the synthesis of specialized polymers and functionalized nanoparticles, contributing to the development of materials with enhanced characteristics.

This compound and its derivatives are utilized as research chemicals in the preparation of semi-polyurea materials. jylpharm.comjylpharm.com Semi-polyureas are a class of polymers that find applications in various industries, including coatings and adhesives. The incorporation of the AEEA linker can influence the properties of the resulting polymer, such as its flexibility and hydrophilicity. Research in this area is exploring how the specific structure of compounds like this compound can be used to tailor the chemical and physical properties of semi-polyurea for specific applications in organic synthesis and materials science. jylpharm.com

Fmoc-AEEA is instrumental in the synthesis of high-load polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These "designer resins" are engineered to have optimal swelling characteristics in a variety of solvents, a crucial factor for their use in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). google.comgoogle.com

The synthesis involves the stepwise coupling of Fmoc-AEEA units onto an aminomethylated polystyrene (AMS) resin using standard Fmoc chemistry. google.comgoogle.com By varying the number of AEEA units, researchers can precisely control the PEG-like content of the resin. google.com This allows for the fine-tuning of the resin's physicochemical properties to balance high loading capacity with excellent swelling in polar solvents. google.com For instance, studies have shown that a resin with a 5-mer of AEEA achieves a favorable balance of high loading and good swelling characteristics. google.com

Table 1: Impact of AEEA Linker Length on PPL Resin Properties

| Number of AEEA Units | Loading (mmol/g) | Swelling Characteristics |

|---|---|---|

| 1-mer | High | Moderate |

| 2-mer | Moderate | Good |

| 5-mer | 0.54 (0.61 after Fmoc deprotection) | Excellent |

| 10-mer | Lower | Very Good |

This table is a representation of findings that show an optimal AEEA chain length for balancing loading and swelling properties. google.comgoogle.com

The ability to create these customized PPL resins with superior performance characteristics highlights the importance of Fmoc-AEEA in advancing solid-phase synthesis methodologies. google.com

Fmoc-AEEA plays a role in the development of functionalized nanoparticles and nanocrystals, particularly in drug delivery systems. researchgate.netresearchgate.net One notable application involves the stabilization of paclitaxel (B517696) (PTX) nanocrystals. researchgate.net By conjugating Fmoc-AEEA to chondroitin (B13769445) sulfate (B86663) (CS), researchers have created an amphiphile (CS-Fmoc) that can encapsulate the hydrophobic PTX through π-π stacking interactions. researchgate.netresearchgate.net This results in a stable nanocrystal formulation with high drug loading. researchgate.net

The CS component of the conjugate provides a targeting function, enabling the nanocrystals to be more effectively internalized by cancer cells that overexpress the CD44 receptor. researchgate.net This targeted delivery system has shown enhanced tumor-specific accumulation and comparable tumor growth inhibition to commercially available formulations in preclinical models. researchgate.net

Synthesis of High-Load Polystyrene-Polyethylene Glycol-like (PPL) Resins

Diagnostic and Imaging Probe Development

The hydrophilic and flexible nature of the AEEA linker makes this compound a valuable component in the design of probes for diagnostic and imaging applications. chempep.com

This compound and its shorter counterpart, Fmoc-AEEA, serve as flexible, hydrophilic linkers in the construction of targeted imaging agents for modalities like Positron Emission Tomography (PET) and fluorescence imaging. chempep.comnih.govresearchgate.net These linkers connect a targeting moiety, such as a peptide or an affibody molecule, to an imaging reporter, like a chelator for a radiometal (e.g., DOTA for Gallium-68 or Lutetium-177) or a fluorescent dye. researchgate.netacs.orgmdpi.com

In the context of PET imaging of Glucagon-Like Peptide-1 Receptor (GLP-1R), Fmoc-AEEA has been used to connect the DOTA chelator to a GLP-1 peptide analogue. researchgate.net Similarly, in the development of probes for imaging mutant KRAS2 mRNA in pancreatic cancer, AEEA linkers have been crucial for connecting DOTA chelators to peptide nucleic acid (PNA) hybridization probes. nih.gov The use of these linkers is also evident in the synthesis of dual-modality NIRF/PET imaging agents, where an orthogonally protected peptide-based linker containing lysine (B10760008) is used to stoichiometrically couple both a DOTA chelator and a Cy5.5 fluorescent dye to a knottin peptide. nih.gov

The process often involves solid-phase synthesis where the Fmoc-protected AEEA linker is coupled to the targeting molecule, followed by deprotection and subsequent attachment of the imaging label. chempep.comthieme-connect.com This modular approach allows for the creation of a wide array of imaging probes with tailored properties.

The inclusion of the AEEA linker can enhance imaging contrast and specificity. nih.gov In pretargeted imaging strategies, an unlabeled targeting agent with a PNA probe is first administered, followed by a radiolabeled complementary PNA probe. acs.org The AEEA linker provides the necessary spacing and flexibility for efficient hybridization of the PNA probes at the target site. acs.org

Furthermore, in the development of imaging probes for mutant KRAS2 mRNA, dendrimeric structures with multiple DOTA chelators were built upon an AEEA linker. nih.gov This amplification of the imaging signal led to significantly higher tumor-to-muscle image intensity ratios, thereby enhancing imaging contrast. nih.gov The specificity of these probes is demonstrated by the lower uptake observed in mismatch control experiments, underscoring the importance of precise probe design, which is facilitated by the use of flexible linkers like AEEA. nih.gov Studies have shown that the transition to shorter PNA-based probes in pretargeting systems can improve the tumor-to-kidney uptake ratio, further refining the specificity of the imaging agent. acs.org

Linker in Targeted Imaging Agents (e.g., PET, Fluorescence)

Future Perspectives in Biopharmaceutical Development

The application of linker technology is a cornerstone of modern biopharmaceutical research, enabling the development of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This compound, with its hydrophilic and flexible ethylene (B1197577) glycol backbone, offers a versatile platform for these and other advanced therapies. Its defined structure allows for precise control over the spacing between different molecular components, a critical factor in optimizing the efficacy and pharmacokinetic profile of a biopharmaceutical.

Tailoring Linker Length and Flexibility for Optimized Biological Activity

The length and flexibility of a linker molecule like this compound are not mere structural features; they are key determinants of a biopharmaceutical's biological activity. The precise spacing afforded by the AEEA (aminoethoxyethoxyacetic acid) units can influence how a drug conjugate interacts with its target, affecting binding affinity and subsequent cellular responses. For instance, in the context of ADCs, the linker length can impact the steric hindrance around the cytotoxic payload, influencing its ability to be released at the target site. Similarly, in PROTACs, the linker's flexibility and length are crucial for orienting the E3 ligase and the target protein for effective ubiquitination and degradation.

The ability to systematically modify the number of AEEA repeats allows researchers to create a library of linkers with varying lengths. This "linkerology" approach enables the empirical determination of the optimal spacer length for a given therapeutic application, thereby fine-tuning the biological activity of the final conjugate. Research in this area focuses on synthesizing and evaluating a series of Fmoc-(AEEA)n derivatives to establish clear structure-activity relationships.

Exploration of this compound in Novel Therapeutic Modalities

Beyond its established use in ADCs and peptide synthesis, the unique properties of this compound are being explored in a range of emerging therapeutic modalities. Its hydrophilicity can be leveraged to improve the solubility and pharmacokinetic properties of hydrophobic drug molecules, a common challenge in drug development. This is particularly relevant for the formulation of targeted drug delivery systems, where the linker can serve as a bridge between a targeting moiety (e.g., an antibody or peptide) and a nanoparticle or liposome (B1194612) encapsulating a therapeutic agent.

Furthermore, the defined-length PEG nature of this compound makes it an attractive candidate for the development of novel bioconjugates, such as bispecific antibodies and other multi-functional proteins. In these applications, the linker can be used to connect different protein domains, ensuring that they fold correctly and maintain their individual functions. The precise control over spacing offered by this compound is critical for achieving the desired geometry and biological activity in these complex constructs.

Scalability and Industrial Production of this compound Derivatives

Current research and development efforts in this area are focused on optimizing the synthetic routes to this compound and its derivatives to improve yields and reduce the number of purification steps. sumitbiomedical.com This includes the exploration of more efficient coupling reagents and solid-phase synthesis strategies. The development of robust and scalable manufacturing processes is essential to ensure a reliable supply of these critical linkers for clinical trials and commercial production, ultimately making advanced therapies more accessible to patients.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-AEEA-AEEA in peptide conjugation?

this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Key steps include:

- Deprotection of Fmoc groups using 20% piperidine in DMF.

- Activation of carboxylic acid groups with coupling reagents like HBTU/HOBt or DIC/Oxyma.

- Iterative coupling cycles to assemble the PEG-based linker. Purification is achieved via reversed-phase HPLC, with acetonitrile/water gradients, to isolate the product with >95% purity .

Q. Which analytical techniques are optimal for confirming this compound purity and structural integrity?

- HPLC : To assess purity using C18 columns with UV detection at 265–300 nm (Fmoc absorption).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected m/z: 530.56 for [M+H]⁺).

- NMR Spectroscopy : ¹H/¹³C NMR to verify ethylene glycol linker geometry and absence of residual solvents .

Q. How can researchers optimize solubility of this compound in aqueous buffers for bioconjugation?

Solubility is enhanced by:

- Pre-dissolving the compound in DMSO (10–20% v/v) before dilution in PBS (pH 7.4).

- Adjusting buffer ionic strength to <150 mM to prevent salting-out effects.

- Testing solubility at 4°C to avoid thermal degradation .

Advanced Research Questions

Q. What experimental variables influence the stability of this compound linkers under physiological conditions?

Stability is sensitive to:

Q. How does the incorporation of this compound affect the pharmacokinetic profile of peptide-drug conjugates?

The dual PEG spacer in this compound:

- Reduces renal clearance by increasing hydrodynamic radius.

- Enhances tumor accumulation via the EPR effect due to prolonged circulation.

- Mitigates immunogenicity by shielding antigenic epitopes. Validate via in vivo studies comparing AUC(0–24h) of conjugates with/without the linker .

Q. What strategies mitigate premature cleavage of this compound linkers in systemic circulation?

- PEG chain length optimization : Longer PEG spacers (e.g., AEEA-AEEA vs. AEEA) reduce steric accessibility to hydrolytic enzymes.

- pH-sensitive design : Incorporate self-immolative groups (e.g., hydrazones) that release payloads selectively in acidic microenvironments.

- Conjugation site engineering : Attach linkers to less solvent-exposed regions of the peptide backbone .

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

Discrepancies often arise from:

- Coupling reagent choice : HATU vs. DIC/Oxyma yields different activation efficiencies.

- Reaction time : Underestimating the steric hindrance of PEG spacers may require extended coupling times (2–4h).

- Analytical thresholds : Define efficiency via HPLC peak integration (>90% conversion) rather than crude yield .

Methodological Considerations

Q. What controls are essential when assessing this compound’s role in targeted drug delivery?

Include:

- Negative controls : Conjugates without the linker or with scrambled peptide sequences.

- Stability controls : Incubate linkers in PBS (pH 7.4 and 5.0) to quantify hydrolysis rates.

- Biological replicates : n ≥ 3 to account for variability in cell uptake assays .

Q. How should researchers design experiments to evaluate this compound’s impact on peptide secondary structure?

- Circular Dichroism (CD) : Compare α-helix/β-sheet content of peptides with/without the linker.

- Molecular Dynamics Simulations : Model linker flexibility and its effect on peptide conformation.

- Thermal Denaturation Assays : Monitor melting temperature (Tm) shifts via differential scanning calorimetry .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound-conjugated therapeutics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。